ML281

説明

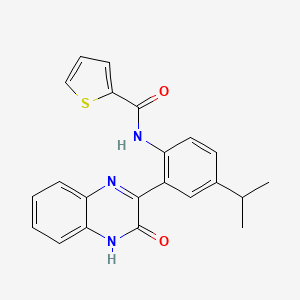

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c1-13(2)14-9-10-16(24-21(26)19-8-5-11-28-19)15(12-14)20-22(27)25-18-7-4-3-6-17(18)23-20/h3-13H,1-2H3,(H,24,26)(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOYIOLMBQSTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Potent and Selective STK33 Inhibitor: A Technical Guide to the Mechanism of Action of ML281

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML281 is a potent and selective small-molecule inhibitor of Serine/Threonine Kinase 33 (STK33). This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its biochemical and cellular effects. It includes a summary of its inhibitory activity, a discussion of its impact on downstream signaling pathways, and a critical evaluation of its effects on cancer cell viability, particularly in the context of KRAS dependency. This guide also compiles detailed experimental protocols for key assays used to characterize this compound and presents signaling pathways and experimental workflows as visual diagrams to facilitate understanding.

Core Mechanism of Action: Potent and Selective Inhibition of STK33

This compound is a quinoxalinone derivative that demonstrates potent, low-nanomolar inhibition of the serine/threonine kinase STK33. In cell-free assays, this compound exhibits a half-maximal inhibitory concentration (IC50) of 14 nM against purified recombinant STK33. This inhibitory activity is highly selective. This compound shows a 550-fold greater selectivity for STK33 over Aurora B kinase (AurB) and over 700-fold selectivity against Protein Kinase A (PKA).

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of this compound have been quantitatively assessed through various biochemical assays. The following table summarizes the key inhibitory metrics for this compound against its primary target, STK33, and other related kinases.

| Target Kinase | IC50 (nM) | Selectivity vs. STK33 | Reference |

| STK33 | 14 | - | **** |

| Aurora B (AurB) | ~7,700 | 550-fold | |

| Protein Kinase A (PKA) | >10,000 | >700-fold |

Downstream Signaling Pathways Modulated by this compound

STK33 has been implicated in several cellular signaling pathways, and the inhibitory action of this compound is expected to modulate these downstream events. While the complete signaling network of STK33 is still under investigation, studies have suggested its involvement in pathways related to cell survival and proliferation.

One proposed pathway involves the regulation of apoptosis. Research suggests that STK33 may play a role in suppressing the pro-apoptotic protein BAD through the phosphorylation of ribosomal protein S6 (RPS6), a component of the mTOR signaling pathway. Inhibition of STK33 by this compound could, therefore, lead to decreased phosphorylation of RPS6 and subsequent de-repression of BAD, promoting apoptosis.

The following diagram illustrates the proposed STK33 signaling pathway that is inhibited by this compound.

The Discovery and Development of ML281: A Potent and Selective STK33 Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery, development, and characterization of ML281, a potent and selective small-molecule inhibitor of Serine/Threonine Kinase 33 (STK33). Initially identified through high-throughput screening, this compound emerged as a valuable chemical probe for elucidating the cellular functions of STK33. This document details the biochemical and cellular assays employed to characterize this compound, its kinase selectivity profile, and its effects on cancer cell lines. Furthermore, it explores the known signaling pathways involving STK33 and provides detailed experimental protocols to enable further research in this area.

Introduction

Serine/Threonine Kinase 33 (STK33) is a member of the calcium/calmodulin-dependent kinase (CAMK) family, although it lacks a canonical calcium/calmodulin-binding domain.[1] Early research using RNA interference (RNAi) suggested that STK33 is essential for the survival of cancer cells harboring KRAS mutations, positioning it as a potential therapeutic target for a significant patient population.[2][3] This "synthetic lethal" relationship implied that inhibiting STK33 could selectively kill KRAS-dependent cancer cells while sparing normal tissues.[2]

This initial promise spurred efforts to identify small-molecule inhibitors of STK33. A high-throughput screening campaign of the Molecular Libraries Small Molecule Repository (MLSMR) was initiated to find such compounds.[4] This effort led to the discovery of this compound, a potent and selective inhibitor of STK33.[4] Subsequent studies with this compound and other STK33 inhibitors, however, challenged the initial synthetic lethality hypothesis, revealing that inhibition of STK33 kinase activity did not selectively kill KRAS-dependent cancer cells.[4][5] Despite this, this compound remains a critical tool for investigating the diverse biological roles of STK33.

This guide will delve into the technical details of this compound's discovery and characterization, providing researchers with the necessary information to utilize this chemical probe effectively and to build upon the existing body of knowledge surrounding STK33.

Discovery and Synthesis of this compound

The discovery of this compound began with a high-throughput screen of 321,811 compounds from the MLSMR library to identify inhibitors of STK33.[6] This screen identified several hit compounds, including a quinoxalinone derivative that was selected for optimization due to its synthetic tractability and selectivity against Protein Kinase A (PKA) and Aurora B (AurB).[6] Extensive structure-activity relationship (SAR) studies were performed on this quinoxalinone scaffold, ultimately leading to the development of this compound.[4]

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is provided in the supplementary materials of the primary publication by Weïwer et al. (2012) in ACS Medicinal Chemistry Letters. While the full supplementary document is not publicly available, the general synthetic scheme involves the reaction of a quinoxalinone core with a substituted phenyl ring.[6]

Biochemical Characterization

This compound was extensively characterized to determine its potency, selectivity, and physicochemical properties.

Potency and Selectivity

This compound is a potent inhibitor of STK33 with a half-maximal inhibitory concentration (IC50) of 14 nM.[7] Its selectivity was assessed against a panel of other kinases, demonstrating a favorable profile.

| Kinase | IC50 (nM) | Selectivity vs. STK33 |

| STK33 | 14 | - |

| PKA | >10,000 | >700-fold |

| AurB | 7,700 | 550-fold |

| Table 1: Potency and Selectivity of this compound |

Further kinase profiling of this compound at a concentration of 1 µM against a panel of 83 diverse kinases revealed a high degree of selectivity. The only other kinases in this panel that were inhibited by more than 25% were FLT3 and KDR (VEGF R2).[5]

Physicochemical Properties

The physicochemical properties of this compound were also evaluated to assess its suitability as a chemical probe.

| Property | Value |

| Solubility (PBS) | 5.8 µM |

| Human Plasma Protein Binding | 99.6% |

| Mouse Plasma Protein Binding | 99.9% |

| Human Plasma Stability (% remaining after 5h) | 80.3% |

| Mouse Plasma Stability (% remaining after 5h) | 10.0% |

| Table 2: Physicochemical Properties of this compound |

Cellular Characterization

The cellular activity of this compound was investigated in various cancer cell lines to assess its impact on cell viability, particularly in the context of KRAS dependency.

Effect on KRAS-Dependent and -Independent Cell Lines

Contrary to the initial hypothesis, this compound did not exhibit synthetic lethality in KRAS-dependent cancer cell lines. At concentrations up to 10 µM, this compound had no significant effect on the viability of either KRAS-dependent (NOMO-1, SKM-1) or KRAS-independent (THP-1, U937) acute myeloid leukemia (AML) cell lines.[5][6]

Effect on NCI-H446 Small Cell Lung Carcinoma Cells

In contrast to its lack of effect in the AML cell lines, this compound was shown to suppress the viability of NCI-H446 small cell lung carcinoma cells. Treatment with 10 µM this compound for 72 hours resulted in a reduction in cell viability.[7]

STK33 Signaling Pathway

The signaling pathways in which STK33 participates are not fully elucidated, but several downstream effectors have been identified.

STK33 has been shown to be involved in several cellular processes:

-

ERK2 Signaling: In colorectal cancer cells, STK33 can phosphorylate and activate ERK2, a key component of the MAPK signaling pathway that promotes cell proliferation.[8]

-

Regulation of Apoptosis: The initial synthetic lethality studies suggested that STK33 suppresses apoptosis in KRAS-dependent cells by regulating the phosphorylation of Ribosomal Protein S6 (RPS6) and the pro-apoptotic protein BAD.[2]

-

Cytoskeletal Dynamics: STK33 can phosphorylate the intermediate filament protein vimentin, specifically in its non-alpha-helical head domain.[7][8][9] This suggests a role for STK33 in regulating cytoskeletal dynamics, which is crucial for processes like cell migration and division.[1]

Experimental Protocols

This section provides detailed protocols for key experiments used in the characterization of this compound.

STK33 Kinase Activity Assay (ADP-Glo™)

This assay quantifies STK33 kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

-

Recombinant human STK33 (N-terminal GST tag, expressed in Sf9 insect cells)

-

Myelin Basic Protein (MBP) as a substrate

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay Buffer: 10 mM MOPS pH 7.0, 300 µM EDTA, 0.5% (v/v) Glycerol, 0.001% (v/v) Brij-35, 0.1 mg/ml BSA, 0.01% (v/v) beta-mercaptoethanol

-

ATP/Mg Solution: 250 µM ATP, 50 mM MgAc₂ in assay buffer

-

White, opaque 384-well or 1536-well plates

Procedure:

-

Add 2 µL of assay buffer to all wells except the no-enzyme control wells.

-

Add 2 µL of a solution containing 50 nM STK33 and 0.5 mg/ml MBP in assay buffer to all other wells.

-

Add this compound or other test compounds (typically 25 nL of a DMSO stock solution) to the appropriate wells and pre-incubate with the enzyme for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 0.5 µL of the ATP/Mg solution.

-

Allow the reaction to proceed for 1 hour at room temperature.

-

Stop the reaction and measure the luminescence using the ADP-Glo™ Assay kit according to the manufacturer's instructions. Luminescence is proportional to the amount of ADP produced and thus to the kinase activity.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines (e.g., NOMO-1, SKM-1, THP-1, U937, NCI-H446)

-

Appropriate cell culture medium and serum

-

This compound or other test compounds

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Opaque-walled 96-well or 384-well plates

Procedure:

-

Seed cells in opaque-walled multiwell plates at a predetermined optimal density in their respective growth medium. For example, AML cell lines are often seeded at 5,000 to 20,000 cells per well in a 96-well plate.

-

Allow the cells to adhere or stabilize for a few hours or overnight.

-

Add various concentrations of this compound or vehicle control (DMSO) to the wells. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid toxicity.

-

Incubate the plates for the desired period (e.g., 72 hours).

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the number of viable cells.

Conclusion

This compound is a potent and selective inhibitor of STK33 that has been instrumental in refining our understanding of this kinase. While the initial hypothesis of synthetic lethality in KRAS-dependent cancers was not substantiated by studies using this compound, this chemical probe has opened up new avenues of investigation into the roles of STK33 in other cellular processes, including MAPK signaling and cytoskeletal regulation. The data and protocols presented in this whitepaper provide a valuable resource for researchers and drug development professionals seeking to further explore the biology of STK33 and its potential as a therapeutic target in various diseases.

References

- 1. clinmedjournals.org [clinmedjournals.org]

- 2. Synthetic Lethal Interaction between Oncogenic KRAS Dependency and STK33 Suppression in Human Cancer Cells [dspace.mit.edu]

- 3. mycalpharm.com [mycalpharm.com]

- 4. A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. The Serine/threonine kinase Stk33 exhibits autophosphorylation and phosphorylates the intermediate filament protein Vimentin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. The Serine/threonine kinase Stk33 exhibits autophosphorylation and phosphorylates the intermediate filament protein Vimentin - PubMed [pubmed.ncbi.nlm.nih.gov]

ML281: A Potent and Selective STK33 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ML281 is a potent and selective small molecule inhibitor of Serine/Threonine Kinase 33 (STK33). This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes detailed information on its physicochemical characteristics, its inhibitory effects on STK33, and its impact on cellular signaling pathways. Furthermore, this guide outlines representative experimental protocols for the characterization of this compound and visualizes key biological pathways and experimental workflows, serving as a valuable resource for researchers in oncology, cell biology, and drug discovery.

Chemical Structure and Properties

This compound is a quinoxalinone-based compound with a molecular formula of C22H19N3O2S.[1][2] Its chemical structure is characterized by a central quinoxalinone core linked to an N-(4-isopropylphenyl)thiophene-2-carboxamide moiety.

Chemical Structure:

-

IUPAC Name: N-[2-(3,4-dihydro-3-oxo-2-quinoxalinyl)-4-(1-methylethyl)phenyl]-2-thiophenecarboxamide[1]

-

SMILES: CC(C)c1cc(c(nc(c2ccsc2)=O)cc1)c1nc2ccccc2[nH]c1=O

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C22H19N3O2S | [1][2] |

| Molecular Weight | 389.47 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Solubility | DMSO: ≥ 38.95 mg/mL (100 mM) | [1] |

| DMF: 33 mg/mL | [4] | |

| Ethanol: Insoluble | ||

| Water: Insoluble |

Biological Activity

Inhibition of STK33

This compound is a highly potent inhibitor of STK33 with a reported half-maximal inhibitory concentration (IC50) of 14 nM in in vitro kinase assays.[1][2][3]

Inhibitory Activity:

| Target | IC50 | Selectivity | Reference |

| STK33 | 14 nM | [1][2][3] | |

| PKA | >10,000 nM | >700-fold vs. STK33 | [1] |

| Aurora B | ~7,700 nM | ~550-fold vs. STK33 | [1] |

Effects on Cellular Signaling

The precise signaling network downstream of STK33 is an area of active investigation. Some studies suggest a role for STK33 in phosphorylating and activating ERK2.[5] Other research has pointed to a potential, albeit controversial, link between STK33 and the phosphorylation of ribosomal protein S6 (RPS6), a downstream effector of the mTOR pathway.[6] The proposed, though debated, pathway involves STK33 influencing the activity of p70S6K, which in turn phosphorylates RPS6. Additionally, STK33 has been implicated in the regulation of the pro-apoptotic protein BAD through a signaling cascade that may involve RPS6.[4][7]

Effects on Cell Viability

This compound has been shown to suppress the viability of certain cancer cell lines. For instance, treatment of NCI-H446 small cell lung carcinoma cells with 10 µM this compound for 72 hours resulted in a reduction in cell viability.[2][3]

Experimental Protocols

In Vitro STK33 Kinase Inhibition Assay (Representative Protocol)

This protocol is a representative example based on the ADP-Glo™ Kinase Assay, a common method for measuring kinase activity.

Objective: To determine the IC50 of this compound against STK33.

Materials:

-

Recombinant STK33 enzyme

-

Suitable kinase substrate (e.g., a generic peptide substrate like CREBtide)[8]

-

ATP

-

This compound (serially diluted)

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase buffer.

-

In a 384-well plate, add the STK33 enzyme to each well.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (Representative Protocol)

This protocol is a representative example based on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To assess the effect of this compound on the viability of NCI-H446 cells.

Materials:

-

NCI-H446 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed NCI-H446 cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 10 µM) or DMSO (vehicle control) for 72 hours.[2][3]

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of STK33. Its high potency and selectivity make it a useful tool for elucidating the role of STK33 in cellular processes and disease, particularly in the context of cancer. This technical guide provides a foundational understanding of this compound's chemical and biological properties and offers standardized protocols for its investigation, thereby facilitating further research into the therapeutic potential of STK33 inhibition.

References

- 1. ML 281 | Other Kinases | Tocris Bioscience [tocris.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. STK33/ERK2 signal pathway contribute the tumorigenesis of colorectal cancer HCT15 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. clinmedjournals.org [clinmedjournals.org]

- 8. researchgate.net [researchgate.net]

ML281: A Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the kinase selectivity profile of ML281, a potent and selective inhibitor of Serine/Threonine Kinase 33 (STK33). This compound has been identified as a valuable chemical probe for studying the cellular functions of STK33. This guide presents available quantitative data, detailed experimental methodologies for kinase inhibition assays, and visual representations of the relevant signaling pathways.

Executive Summary

This compound is a quinoxalinone-based, low-nanomolar inhibitor of STK33 with a reported IC50 of 14 nM.[1][2][3] It exhibits a high degree of selectivity across the kinome. Profiling against a panel of 83 kinases demonstrated that at a concentration of 1 µM, this compound inhibits only two other kinases, FMS-like tyrosine kinase 3 (FLT3) and Kinase Insert Domain Receptor (KDR, also known as VEGFR2), by more than 25%. This selective profile makes this compound a critical tool for elucidating the specific roles of STK33 in cellular processes, particularly in the context of KRAS-dependent cancers, although its role in this area is a subject of ongoing research.[4]

Kinase Selectivity Profile of this compound

The selectivity of this compound has been a key focus of its characterization. While the complete quantitative data from the 83-kinase panel screening is not publicly available in the primary literature, the key findings highlight its specificity for STK33.

Table 1: Summary of this compound Kinase Inhibition Data

| Target Kinase | IC50 (nM) | % Inhibition @ 1µM | Selectivity Fold (over STK33) | Reference |

| STK33 | 14 | - | 1 | [1][2][3] |

| FLT3 | Not Reported | >25% | Not Reported | |

| KDR (VEGFR2) | Not Reported | >25% | Not Reported | |

| Aurora B (AurB) | Not Reported | - | 550 | [1] |

| PKA | Not Reported | - | >700 | [1] |

Note: The detailed quantitative inhibition data for the full 83-kinase panel is cited as being in the supporting information of Weïwer M, et al. ACS Med Chem Lett. 2012;3(12):1034-1038, which is not readily accessible.

Experimental Protocols: Kinase Inhibition Assays

The following section details a representative experimental protocol for determining the in vitro kinase inhibitory activity of a compound like this compound. A common method for such profiling is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Kinase Assay.

Principle of the LanthaScreen™ TR-FRET Kinase Assay

This assay measures the phosphorylation of a substrate by a kinase. The assay uses a terbium-labeled antibody that recognizes the phosphorylated substrate and a fluorescein-labeled substrate. When the substrate is phosphorylated, the binding of the terbium-labeled antibody brings it in close proximity to the fluorescein label on the substrate. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, leading to a FRET signal. An inhibitor will prevent substrate phosphorylation, thus reducing the FRET signal.

Materials and Reagents

-

Recombinant human STK33, FLT3, or KDR kinase

-

Appropriate kinase substrate (e.g., a generic peptide or a specific protein)

-

LanthaScreen™ Tb-anti-pSubstrate Antibody

-

ATP

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound (or other test compounds) dissolved in DMSO

-

384-well assay plates

-

Plate reader capable of time-resolved fluorescence measurements

Assay Procedure

-

Compound Preparation:

-

Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

-

Further dilute the compound in the kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

-

-

Kinase Reaction:

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the kinase and substrate in kinase buffer.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration is typically at or near the Km for the specific kinase.

-

Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes), optimized for linear substrate phosphorylation.

-

-

Detection:

-

Stop the kinase reaction by adding 10 µL of a detection solution containing the terbium-labeled antibody and EDTA in TR-FRET dilution buffer. The EDTA chelates Mg2+, thus inhibiting further kinase activity.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody-substrate binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

-

Calculate the emission ratio (520 nm / 495 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways of STK33 and the primary off-target kinases of this compound, FLT3 and KDR.

STK33 Signaling Pathway

STK33 has been implicated in cellular processes relevant to cancer, particularly in the context of KRAS mutations. However, its precise role as a synthetic lethal partner with oncogenic KRAS is a subject of debate in the scientific community.[4][5][6]

References

- 1. FLT3: A 35-Year Voyage from Discovery to the Next Generation of Targeted Therapy in AML [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. STK33 kinase activity is nonessential in KRAS-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. clinmedjournals.org [clinmedjournals.org]

- 6. STK33/ERK2 signal pathway contribute the tumorigenesis of colorectal cancer HCT15 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of STK33 in KRAS-Mutant Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The serine/threonine kinase 33 (STK33) has been the subject of intense investigation and considerable debate as a potential therapeutic target in cancers driven by mutations in the Kirsten rat sarcoma viral oncogene homolog (KRAS). Initially identified as a synthetic lethal partner of mutant KRAS, STK33 held promise as a novel target for a notoriously challenging-to-drug oncogene. However, subsequent research has yielded conflicting results, creating a complex and nuanced understanding of STK33's role. This technical guide provides an in-depth review of the core findings, experimental methodologies, and signaling pathways related to STK33 in the context of KRAS-mutant cancers. It aims to equip researchers and drug development professionals with a comprehensive understanding of the current landscape and future directions in this field.

The Initial Promise: Synthetic Lethality with Mutant KRAS

The concept of synthetic lethality, where the simultaneous loss of two genes results in cell death while the loss of either one alone does not, offers a promising therapeutic window for cancer treatment. Targeting a gene that is synthetically lethal with a cancer-specific mutation, such as in KRAS, could selectively kill tumor cells while sparing normal tissues.

In a seminal study, high-throughput RNA interference (RNAi) screens identified STK33 as a gene whose suppression was selectively lethal to cancer cells dependent on mutant KRAS for their survival.[1][2][3] This effect was observed across various cancer types, suggesting a fundamental dependency. The initial proposed mechanism suggested that STK33 promotes cancer cell viability through a kinase-dependent pathway that suppresses mitochondrial apoptosis by regulating S6K1 and the pro-apoptotic protein BAD.[1][3][4]

Conflicting Evidence and the Kinase Activity Debate

Despite the initial excitement, subsequent studies failed to consistently replicate the synthetic lethal relationship between STK33 and mutant KRAS.[2][5][6] These conflicting findings have been a central theme in the STK33-KRAS story.

A key point of contention revolves around the necessity of STK33's kinase activity. While the initial studies suggested that the kinase function of STK33 was crucial, later research using selective small-molecule inhibitors of STK33 did not show selective killing of KRAS-mutant cancer cells.[5][7][8] This discrepancy suggested that either STK33's role in KRAS-mutant cancer is independent of its kinase activity, or that the initial RNAi findings were due to off-target effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effect of STK33 inhibition on the viability of KRAS-mutant and KRAS-wildtype cancer cell lines.

Table 1: Effect of STK33 Knockdown on Cell Viability

| Cell Line | KRAS Status | Method | Effect on Viability | Reference |

| Various | Mutant | shRNA | Decreased | Scholl et al., 2009 |

| AML cell lines (NOMO-1, SKM-1) | Mutant | siRNA | No effect | Babij et al., 2011[5] |

| Broad panel | Mutant & WT | siRNA screen | No selective effect | Babij et al., 2011[5] |

Table 2: Effect of Small-Molecule Inhibitors of STK33 Kinase Activity on Cell Viability

| Inhibitor | Cell Lines | KRAS Status | Effect on Viability | Reference |

| 145 potent inhibitors | AML cell lines (NB4, SKM-1) | Mutant | No selective inhibition | Babij et al., 2011[5] |

| BRD-8899 | Various | Mutant | No effect | Luo et al., 2012[7] |

| ML281 | Various | Mutant | No selective killing | Weïwer et al., 2012[8] |

An Alternative Hypothesis: The Role of Protein Stability and HSP90

A potential resolution to the conflicting findings emerged from research implicating the heat shock protein 90 (HSP90) chaperone complex in the stability of STK33. This work demonstrated that STK33 is a client protein of the HSP90/CDC37 chaperone complex.[9][10]

Pharmacological inhibition of HSP90 was shown to induce the proteasome-mediated degradation of STK33, leading to apoptosis preferentially in KRAS-mutant cancer cells.[9][10] This suggests that the requirement for STK33 in these cells may be linked to its overall protein levels rather than solely its kinase activity. The degradation of the entire STK33 protein, as achieved through HSP90 inhibition, may have a different biological outcome than the inhibition of its kinase domain by small molecules.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathways

The signaling network involving STK33 and KRAS is not fully elucidated and is subject to the ongoing debate. Below are graphical representations of the initially proposed pathway and the subsequent model involving HSP90.

Experimental Workflow for Investigating STK33 Function

The following diagram outlines a typical experimental workflow used to investigate the role of STK33 in KRAS-mutant cancer.

Detailed Experimental Protocols

RNA Interference (RNAi)

-

Objective: To knockdown the expression of STK33 and assess the impact on cell viability.

-

Methodology:

-

siRNA (Small interfering RNA): Transient knockdown of STK33 is achieved by transfecting cancer cell lines with siRNAs targeting STK33 mRNA. A non-targeting control siRNA is used as a negative control. Transfection is typically performed using lipid-based reagents. Cell viability is assessed 48-96 hours post-transfection using assays such as CellTiter-Glo.

-

shRNA (Short hairpin RNA): For stable knockdown, lentiviral vectors expressing shRNAs targeting STK33 are used to transduce cancer cell lines. Following transduction, cells are selected with an appropriate antibiotic (e.g., puromycin) to generate stable cell lines with constitutive STK33 knockdown. The efficiency of knockdown is confirmed by Western blot or qPCR.

-

Small-Molecule Inhibitor Assays

-

Objective: To assess the effect of inhibiting STK33 kinase activity on cancer cell viability.

-

Methodology:

-

Cancer cell lines are seeded in multi-well plates and treated with a range of concentrations of the STK33 inhibitor.

-

A vehicle control (e.g., DMSO) is used as a negative control.

-

Cell viability is measured after a defined incubation period (e.g., 72 hours) using assays like CellTiter-Glo or MTS assays.

-

IC50 values (the concentration of inhibitor that reduces cell viability by 50%) are calculated to determine the potency of the compound.

-

HSP90 Inhibition and STK33 Degradation

-

Objective: To determine if HSP90 inhibition leads to STK33 degradation and induces apoptosis.

-

Methodology:

-

KRAS-mutant and wildtype cancer cell lines are treated with HSP90 inhibitors (e.g., 17-AAG, PU-H71) at various concentrations and for different durations.

-

Cell lysates are collected and subjected to Western blot analysis to detect the protein levels of STK33, HSP90, and markers of apoptosis such as cleaved PARP.

-

To confirm proteasome-mediated degradation, cells can be co-treated with an HSP90 inhibitor and a proteasome inhibitor (e.g., MG132) to see if STK33 degradation is rescued.

-

Current Understanding and Future Directions

The role of STK33 in KRAS-mutant cancer remains an area of active research and debate. The current consensus is that direct inhibition of STK33's kinase activity alone is not a viable therapeutic strategy for these cancers.[5][7] However, the findings related to HSP90-mediated degradation of STK33 suggest that the complete removal of the STK33 protein may be required to elicit an anti-cancer effect.[9][10]

Future research in this area should focus on:

-

Targeted Protein Degradation: The development of STK33-specific proteolysis-targeting chimeras (PROTACs) or molecular glues could provide a more direct way to test the hypothesis that the degradation of STK33, rather than just the inhibition of its kinase activity, is synthetically lethal with mutant KRAS.[11]

-

Elucidating Non-Kinase Functions: Further investigation into the potential non-catalytic roles of STK33 is warranted.[11] Disordered protein domains within STK33 may mediate protein-protein interactions that are critical for its function in KRAS-driven cancers.[11]

-

Biomarker Discovery: Identifying biomarkers that predict sensitivity to STK33-targeting therapies will be crucial for any potential clinical translation.

References

- 1. Synthetic Lethal Interaction between Oncogenic KRAS Dependency and STK33 Suppression in Human Cancer Cells [dspace.mit.edu]

- 2. Synthetic Lethal Vulnerabilities in KRAS-Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic lethal interaction between oncogenic KRAS dependency and STK33 suppression in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. STK33 kinase activity is nonessential in KRAS-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. STK33 kinase inhibitor BRD-8899 has no effect on KRAS-dependent cancer cell viability [dspace.mit.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Targeting of KRAS mutant tumors by HSP90 inhibitors involves degradation of STK33 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to ML281: A Potent and Selective STK33 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML281 is a potent and selective small-molecule inhibitor of Serine/Threonine Kinase 33 (STK33).[1] Initially identified through a high-throughput screen, this quinoxalinone derivative has been instrumental in probing the biological functions of STK33, particularly in the context of KRAS-mutant cancers. This technical guide provides a comprehensive overview of the publicly available data for this compound, including its chemical properties, bioactivity, experimental protocols, and its role in cellular signaling pathways.

Chemical and Physical Properties

This compound is a white to off-white solid compound with a molecular weight of 389.47 g/mol .[1] Its chemical structure and key identifiers are summarized in the tables below.

| Identifier | Value |

| PubChem CID | 53383876 |

| CAS Number | 1404437-62-2 |

| Molecular Formula | C22H19N3O2S |

| Molecular Weight | 389.47 g/mol [1] |

| IUPAC Name | N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)-4-propan-2-ylphenyl]thiophene-2-carboxamide |

| SMILES | CC(C)c1ccc(NC(=O)c2cccs2)c(c1)-c1nc2ccccc2[nH]c1=O |

| Physical Property | Value |

| Appearance | White to off-white solid[1] |

| Solubility | DMSO: 100 mg/mL (256.76 mM)[1] |

Bioactivity and Selectivity

This compound is a highly potent inhibitor of STK33 with a reported IC50 of 14 nM in a purified recombinant enzyme assay.[1] Its selectivity has been profiled against other kinases, demonstrating a greater than 700-fold selectivity over Protein Kinase A (PKA) and a 550-fold selectivity over Aurora B kinase.[1]

Quantitative Bioassay Data

The following table summarizes the key in vitro bioactivity data for this compound from PubChem and other sources.

| Target | Assay Type | Result (IC50) | PubChem AID |

| STK33 | Biochemical Kinase Assay | 14 nM | 588591 |

| PKA | Biochemical Kinase Assay | >10,000 nM | - |

| Aurora B | Biochemical Kinase Assay | 7,700 nM | - |

A noteworthy finding is that despite its potent inhibition of STK33, this compound did not exhibit synthetic lethality in KRAS-dependent cancer cell lines at concentrations up to 10 μM.[2][3] However, it has been shown to suppress the viability of NCI-H446 small cell lung carcinoma cells at a concentration of 10 μM over 72 hours.[1]

Experimental Protocols

Primary STK33 Biochemical Kinase Assay (Adapted from PubChem AID: 588591)

This protocol describes a luminogenic kinase assay to measure the activity of STK33 and the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant STK33 enzyme

-

ATP

-

Substrate (e.g., a generic kinase substrate peptide)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compound (this compound)

-

Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

384-well plates

Procedure:

-

Prepare a serial dilution of the test compound (this compound) in DMSO.

-

Add 5 µL of the STK33 enzyme solution to each well of a 384-well plate.

-

Add 2 µL of the diluted test compound to the wells.

-

Initiate the kinase reaction by adding 3 µL of a solution containing the substrate and ATP. The final ATP concentration should be at or near the Km for STK33.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves two steps:

-

Adding ADP-Glo™ Reagent to deplete the remaining ATP.

-

Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (Adapted from MedChemExpress)

This protocol describes a method to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

NCI-H446 cells

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent

-

96-well plates

Procedure:

-

Seed NCI-H446 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., up to 10 μM) for 72 hours.[1]

-

After the incubation period, equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

-

Shake the plate for a few minutes to induce cell lysis.

-

Measure the luminescence using a plate reader.

-

Express the results as a percentage of the vehicle-treated control and plot the data to determine any dose-dependent effects on cell viability.

Signaling Pathways

The investigation of this compound's biological effects has provided insights into the signaling pathways involving STK33, particularly in the context of KRAS-mutant cancers. While the role of STK33 in this context is still under investigation, several key interactions and pathways have been proposed.

STK33 and KRAS-Dependent Apoptosis Regulation

Initial studies suggested that STK33 is essential for the survival of KRAS-dependent cancer cells.[3] The proposed mechanism involves the suppression of apoptosis through a pathway involving Ribosomal Protein S6 Kinase 1 (S6K1) and the pro-apoptotic protein BAD.[2][3] In this model, STK33 is thought to be required for the phosphorylation and inactivation of BAD by S6K1, thereby preventing apoptosis.

Caption: Proposed STK33 signaling in KRAS-mutant cells.

STK33 and HSP90 Interaction

Further research has revealed that STK33 is a client protein of the HSP90/CDC37 chaperone complex.[4] This interaction is crucial for the stability of the STK33 protein. Inhibition of HSP90 leads to the degradation of STK33, suggesting an alternative approach to target this kinase.[4]

Caption: Chaperone-dependent stability of STK33.

Experimental Workflow for STK33 Inhibitor Screening

The discovery of this compound was the result of a systematic high-throughput screening campaign. The general workflow for such a screen is outlined below.

Caption: Workflow for STK33 inhibitor discovery.

Conclusion

This compound is a valuable chemical probe for studying the biology of STK33. Its high potency and selectivity make it a useful tool for dissecting the role of this kinase in various cellular processes. While the initial hypothesis of synthetic lethality with KRAS mutation has been challenged, the continued investigation of this compound and other STK33 inhibitors is crucial for understanding the complex signaling networks in cancer and for the potential development of novel therapeutic strategies. This guide provides a foundational dataset and procedural overview to aid researchers in their exploration of STK33 and its inhibitors.

References

- 1. STK33 kinase activity is nonessential in KRAS-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. clinmedjournals.org [clinmedjournals.org]

- 3. Synthetic Lethal Interaction between Oncogenic KRAS Dependency and STK33 Suppression in Human Cancer Cells [dspace.mit.edu]

- 4. Targeting of KRAS mutant tumors by HSP90 inhibitors involves degradation of STK33 - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of STK33 Kinase: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on the Core Function of STK33 Kinase for Researchers, Scientists, and Drug Development Professionals

Serine/threonine kinase 33 (STK33) has emerged as a protein of significant interest in cellular signaling, with multifaceted roles in cancer progression, spermatogenesis, and cytoskeletal dynamics. This guide provides a comprehensive technical overview of the core functions of STK33, detailing its involvement in key signaling pathways, its substrates, and the experimental methodologies used to elucidate its biological activities.

Core Functions and Biological Significance

STK33, a member of the calcium/calmodulin-dependent kinase (CAMK) family, is a serine/threonine kinase that plays a crucial role in various cellular processes.[1][2] While its function is still being extensively researched, STK33 has been implicated in cell proliferation, apoptosis, and migration.[3][4]

STK33 in Cancer Biology

Elevated expression of STK33 has been observed in several human cancers, including colorectal, pancreatic, and lung cancer, where it is often associated with a poor prognosis.[4][5][6] The kinase is involved in promoting tumorigenesis through its influence on key cancer-related signaling pathways.

One of the most debated aspects of STK33 biology is its synthetic lethal relationship with KRAS-mutant cancers. While initial studies suggested that KRAS-dependent cancer cells are uniquely reliant on STK33 for survival, subsequent research has presented conflicting evidence, indicating that the kinase activity of STK33 may not be essential in this context.[7]

Role in Spermatogenesis

Beyond its role in pathology, STK33 is essential for male fertility. Studies have shown that STK33 is required for the proper formation of sperm flagella and subsequent sperm motility.

STK33 Signaling Pathways

STK33 is a key player in multiple signaling cascades that are fundamental to cellular regulation.

STK33 and the ERK/MAPK Pathway

STK33 has been identified as a novel upstream kinase of Extracellular signal-regulated kinase 2 (ERK2), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[4][8] In vitro kinase assays have demonstrated that STK33 can directly phosphorylate ERK2, leading to its activation.[4] This activation of the ERK2 pathway by STK33 can promote tumorigenesis, as has been shown in colorectal cancer.[4][8]

STK33 in the Hypoxia-Inducible Factor 1α (HIF-1α) Pathway

Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor HIF-1α plays a critical role in tumor progression, including angiogenesis. STK33 expression is transcriptionally upregulated by HIF-1α, with HIF-1α directly binding to hypoxia response elements (HREs) in the STK33 promoter.[3][9] Furthermore, HSP90-stabilized STK33 interacts with and regulates the accumulation and activation of HIF-1α, leading to the secretion of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis.[10]

STK33 Interaction with c-Myc and Vimentin

STK33 has been shown to directly bind to the oncoprotein c-Myc, enhancing its transcriptional activity and promoting hepatocellular carcinoma proliferation.[11] Additionally, STK33 phosphorylates the intermediate filament protein vimentin, specifically within its non-α-helical amino-terminal domain.[1][2][12][13][14] This phosphorylation is thought to regulate the dynamics of the vimentin cytoskeleton, which is crucial for processes like cell migration and invasion.[2]

Quantitative Data Summary

STK33 Expression in Cancer Tissues

Immunohistochemical (IHC) studies have quantified the expression of STK33 in various cancer tissues.

| Cancer Type | High STK33 Expression (%) | Tissue Type | Reference |

| Colorectal Cancer | 84.74% (50/59) | Cancerous | [4] |

| Normal Colorectal | 27.12% (16/59) | Normal | [4] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Strong: 91.2%, Moderate: 8.8% | Cancerous | [5] |

| Lung Large Cell Carcinoma | 100% | Cancerous | [6] |

| Lung Small Cell Carcinoma | 100% | Cancerous | [6] |

| Lung Adenocarcinoma | 88.1% | Cancerous | [6] |

| Lung Squamous Cell Carcinoma | 86.2% | Cancerous | [6] |

Inhibitory Activity of Small Molecules Against STK33

Several small molecule inhibitors targeting STK33 have been developed and characterized.

| Inhibitor | IC50 (nM) | Assay Type | Reference |

| BRD-8899 | 11 | Biochemical | [15] |

| ML281 | 14 | Biochemical | [11] |

| CDD-2807 | 9.2 | Cellular | [16] |

Experimental Protocols

In Vitro Kinase Assay (Radioactive)

This protocol is adapted from studies demonstrating the direct phosphorylation of substrates by STK33.[4]

Workflow:

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine purified active recombinant STK33 with the purified substrate protein (e.g., inactive ERK2) in a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Initiate Reaction: Add [γ-32P]-ATP to the reaction mixture to a final concentration of 10-100 µM.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

-

Protein Separation: Separate the reaction products by SDS-PAGE.

-

Detection: Dry the gel and expose it to X-ray film or a phosphorimager screen to detect the incorporation of 32P into the substrate.

Co-Immunoprecipitation (Co-IP)

This protocol is designed to investigate the in vivo interaction between STK33 and its binding partners.[12]

Workflow:

Methodology:

-

Cell Lysis: Lyse cultured cells expressing the proteins of interest in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to STK33 overnight at 4°C with gentle rotation.

-

Complex Capture: Add protein A/G beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting protein.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of STK33 inhibition or knockdown on cancer cell viability.[17]

Workflow:

References

- 1. The Serine/threonine kinase Stk33 exhibits autophosphorylation and phosphorylates the intermediate filament protein Vimentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. clinmedjournals.org [clinmedjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. STK33/ERK2 signal pathway contribute the tumorigenesis of colorectal cancer HCT15 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Correlation between STK33 and the pathology and prognosis of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. STK33/ERK2 signal pathway contribute the tumorigenesis of colorectal cancer HCT15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. STK33 Promotes Growth and Progression of Pancreatic Cancer as a Critical Downstream Mediator of HIF1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. STK33 participates to HSP90-supported angiogenic program in hypoxic tumors by regulating HIF-1α/VEGF signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. The Serine/threonine kinase Stk33 exhibits autophosphorylation and phosphorylates the intermediate filament protein Vimentin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

- 14. S-EPMC2567967 - The Serine/threonine kinase Stk33 exhibits autophosphorylation and phosphorylates the intermediate filament protein Vimentin. - OmicsDI [omicsdi.org]

- 15. STK33 kinase inhibitor BRD-8899 has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reversible male contraception by targeted inhibition of serine/threonine kinase 33 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. STK33 overexpression in hypopharyngeal squamous cell carcinoma: possible role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

ML281: A Technical Guide to a Selective Chemical Probe for STK33

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ML281, a potent and selective chemical probe for Serine/Threonine Kinase 33 (STK33). This document details the probe's biochemical and cellular characteristics, provides detailed experimental protocols for its use, and contextualizes its application within the STK33 signaling pathway.

Introduction to STK33 and the Rationale for a Chemical Probe

Serine/Threonine Kinase 33 (STK33) is a member of the calcium/calmodulin-dependent kinase (CAMK) family. It has been implicated in various cellular processes and has gained attention as a potential therapeutic target in oncology. Notably, STK33 has been suggested to play a role in the survival of KRAS-dependent cancer cells, although this remains a subject of ongoing research and debate. The development of selective chemical probes like this compound is crucial for dissecting the specific cellular functions of STK33 and validating it as a potential drug target.

Quantitative Data for this compound

This compound is a quinoxalinone-based small molecule inhibitor of STK33. Its key quantitative parameters are summarized below for easy reference and comparison.

Table 1: Biochemical Potency and Selectivity of this compound

| Parameter | Value | Notes |

| STK33 IC50 | 14 nM | In vitro biochemical assay. |

| Selectivity vs. PKA | >700-fold | Demonstrates high selectivity against the structurally related kinase PKA. |

| Selectivity vs. Aurora B | >550-fold | Shows significant selectivity against the cell cycle kinase Aurora B. |

Table 2: Kinase Selectivity Profile of this compound

This compound was profiled against a panel of 83 kinases at a concentration of 1 µM. The results highlight its high selectivity for STK33.

| Kinase | Percent Inhibition at 1 µM | Notes |

| STK33 | >95% | Primary target. |

| FLT3 | >25% | A proto-oncogene receptor tyrosine kinase. |

| KDR (VEGFR2) | >25% | A receptor tyrosine kinase involved in angiogenesis. |

| Other 80 kinases | <25% | Demonstrates broad selectivity across the kinome. |

Note: The complete kinase panel data can be found in the supplementary information of the primary publication by Weïwer et al. (2012).

Table 3: Cellular Activity of this compound

| Cell Line | Cellular Effect | Concentration & Time | Notes |

| NCI-H446 | Suppressed cell viability | 10 µM, 72 hours | Human small cell lung carcinoma. |

| NOMO-1 (KRAS-dependent) | No significant effect on viability | Up to 10 µM | Acute myeloid leukemia cell line. |

| SKM-1 (KRAS-dependent) | No significant effect on viability | Up to 10 µM | Acute myeloid leukemia cell line. |

| THP-1 (KRAS-independent) | No significant effect on viability | Up to 10 µM | Acute myeloid leukemia cell line. |

| U937 (KRAS-independent) | No significant effect on viability | Up to 10 µM | Histiocytic lymphoma cell line. |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on standard practices and the available literature on the characterization of this probe.

Biochemical Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)

This assay quantifies STK33 activity by measuring the amount of ADP produced, which is then converted into a fluorescent signal.

Materials:

-

Recombinant human STK33 enzyme

-

Adapta™ Eu-anti-ADP Antibody

-

Alexa Fluor® 647-labeled ADP tracer

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound (solubilized in DMSO)

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

In a 384-well plate, add the STK33 enzyme to all wells except the negative control.

-

Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a generic peptide substrate like STK S3). The final ATP concentration should be at or near the Km for STK33.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding a solution containing the Adapta™ Eu-anti-ADP Antibody and the Alexa Fluor® 647-labeled ADP tracer in TR-FRET dilution buffer.

-

Incubate for 30 minutes at room temperature to allow the detection reagents to equilibrate.

-

Read the plate on a TR-FRET enabled plate reader (excitation at 340 nm, emission at 665 nm and 615 nm).

-

Calculate the emission ratio and determine the IC50 values from the dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., NCI-H446)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (solubilized in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound. Include a DMSO-only control.

-

Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot the dose-response curve to determine the EC50 for cell viability.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the discovery workflow for a chemical probe like this compound and the known signaling pathway of STK33.

Chemical Probe Discovery Workflow```dot

Caption: The STK33 signaling pathway, indicating known upstream and downstream components.

Conclusion and Future Directions

This compound is a valuable tool for the scientific community, offering a potent and selective means to investigate the cellular biology of STK33. Its well-characterized in vitro profile makes it a reliable reagent for biochemical and cell-based assays. However, the discrepancy between its clear biochemical potency and its limited effect on the viability of KRAS-dependent cancer cell lines underscores the ongoing questions surrounding the role of STK33's kinase activity in this context.

Future research directions should include:

-

Cellular Target Engagement: While not definitively reported for this compound, conducting a Cellular Thermal Shift Assay (CETSA) would provide direct evidence of target binding in a cellular environment.

-

Elucidation of Downstream Substrates: Further proteomic studies are needed to identify the full range of STK33 substrates and clarify its downstream signaling pathways.

-

In Vivo Studies: Characterization of this compound's pharmacokinetic properties and its use in in vivo models would be essential to explore the physiological and pathological roles of STK33.

By providing a well-characterized chemical probe, the development of this compound facilitates a more rigorous interrogation of STK33 biology and its potential as a therapeutic target.

Methodological & Application

Application Notes and Protocols for ML281 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML281 is a potent and highly selective inhibitor of Serine/Threonine Kinase 33 (STK33), a kinase that has been identified as a potential therapeutic target in various cancers.[1][2][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability and to understand its mechanism of action.

This compound has an IC50 of 14 nM for STK33 and has demonstrated greater than 700-fold selectivity over Protein Kinase A (PKA) and 550-fold selectivity over Aurora B kinase.[3][4] While initial studies explored its potential in KRAS-dependent cancers, subsequent research has shown that this compound's effects on cell viability may be independent of KRAS status in certain cell lines.[3][4]

Data Presentation

This compound Potency and Selectivity

| Target | IC50 | Selectivity vs. PKA | Selectivity vs. Aurora B | Reference |

| STK33 | 14 nM | >700-fold | 550-fold | [3] |

Effects of this compound on Cell Viability

| Cell Line | Treatment | Outcome | Reference |

| NCI-H446 (Small Cell Lung Carcinoma) | 10 µM for 72 hours | Suppressed cell viability | [1][5] |

| Various KRAS-dependent cancer cell lines | Up to 10 µM | No effect on cell viability | [3][4] |

Signaling Pathway

The diagram below illustrates the proposed signaling pathway of STK33 and the inhibitory action of this compound. STK33 has been implicated in cellular processes that are critical for cancer cell survival and proliferation. This compound, by selectively inhibiting STK33, disrupts these downstream signaling cascades.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols: Preparation of ML281 Stock Solution

These application notes provide a detailed protocol for the preparation of stock solutions of ML281, a potent and selective inhibitor of serine/threonine kinase 33 (STK33).[1][2][3] These guidelines are intended for researchers, scientists, and professionals in the field of drug development.

Properties of this compound

This compound is a small molecule inhibitor with the following properties:

| Property | Value | Source(s) |

| Molecular Formula | C22H19N3O2S | [2][4][5] |

| Molecular Weight | 389.47 g/mol | [1][2][4] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥98% | [1] |

| CAS Number | 1404437-62-2 | [2][4][6] |

Solubility of this compound

The solubility of this compound in various solvents is summarized below. It is important to use fresh, high-purity solvents to ensure optimal dissolution. For dimethyl sulfoxide (DMSO), it is recommended to use a fresh, anhydrous grade, as absorbed moisture can reduce the solubility of this compound.[3]

| Solvent | Solubility | Source(s) |

| DMSO | 20 - 100 mg/mL | [1][3][4][6][7] |

| Ethanol | 3 mg/mL | [3][6] |

| Water | Insoluble | [3][6] |

| DMF | 33 mg/mL | [7] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common concentration for in vitro cellular assays.

Required Materials and Equipment

-

This compound powder

-

Anhydrous DMSO

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Micropipettes

-

Vortex mixer

-

(Optional) Sonicator

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handle this compound powder in a well-ventilated area or a chemical fume hood.

-

Refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

Step-by-Step Procedure

-

Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weigh this compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.89 mg of this compound.

-

Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

-

Dissolve: Vortex the solution until the this compound is completely dissolved. If necessary, sonication can be used to aid dissolution.[4][8] Visually inspect the solution to ensure there are no undissolved particles.

-

Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials.

-

Store: Store the aliquots at the recommended temperature (see Section 4).

Stock Solution Calculation Guide

The following table provides the required mass of this compound to prepare different volumes of common stock solution concentrations.

| Desired Concentration | Volume | Mass of this compound Required |

| 1 mM | 1 mL | 0.389 mg |

| 5 mM | 1 mL | 1.95 mg |

| 10 mM | 1 mL | 3.89 mg |

| 50 mM | 1 mL | 19.47 mg |

The workflow for preparing an this compound stock solution is illustrated in the diagram below.

Caption: Workflow for this compound Stock Solution Preparation.

Storage and Stability

Proper storage of this compound, both in its powdered form and as a stock solution, is crucial for maintaining its activity.

| Form | Storage Temperature | Stability | Source(s) |

| Powder | -20°C | Up to 3 years | [4][8] |

| Powder | +4°C | Up to 2 years | [4] |

| Stock Solution in Solvent | -80°C | Up to 2 years | [2][3][4] |

| Stock Solution in Solvent | -20°C | 1 month to 1 year | [2][3][4][6] |

It is highly recommended to aliquot stock solutions to minimize the number of freeze-thaw cycles, which can degrade the compound.

Disclaimer

This protocol is intended for research use only by qualified personnel. The user is responsible for adhering to all applicable safety guidelines and for validating the protocol for their specific application. The information provided is based on publicly available data and may vary depending on the specific batch and purity of the this compound used.

References

- 1. ML 281 | Other Kinase Inhibitors: R&D Systems [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound Supplier | CAS 1404437-62-2 | AOBIOUS [aobious.com]

- 6. adooq.com [adooq.com]

- 7. glpbio.com [glpbio.com]

- 8. 化合物 this compound|T3423|TargetMol - ChemicalBook [chemicalbook.com]

ML281: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of ML281, a potent and selective inhibitor of Serine/Threonine Kinase 33 (STK33).

This compound is a valuable chemical probe for studying the cellular functions of STK33. It has demonstrated selective toxicity to KRAS-dependent cancer cell lines and has an IC50 of 0.014 µM for STK33.[1]

Solubility Data

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of this compound in various common laboratory solvents. It is recommended to use fresh, anhydrous solvents, particularly for DMSO, as its hygroscopic nature can reduce the solubility of this compound.[1][2]

| Solvent | Concentration | Notes |

| DMSO | 100 mg/mL (256.76 mM)[2][3] | Ultrasonic assistance may be required for complete dissolution.[2][3] Use of fresh DMSO is recommended as moisture can decrease solubility.[1] |

| 78 mg/mL (200.27 mM)[1] | ||

| 38.95 mg/mL (100 mM)[4][5] | ||

| 20 mg/mL | ||

| Ethanol | 3 mg/mL | |

| DMF | 33 mg/mL | |

| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL | |

| Water | Insoluble[1] |

Signaling Pathway

This compound targets STK33, a kinase involved in several signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. STK33 has been shown to be a downstream effector in KRAS-mutant cancers and can be regulated by the transcription factor HIF1α. It can also phosphorylate ERK2, a key component of the MAPK signaling pathway. The chaperone protein HSP90 is known to stabilize STK33.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required mass of this compound: The molecular weight of this compound is 389.47 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.89 mg of this compound.

-

Weigh this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 3.89 mg of this compound.

-

Dissolve the compound: Vortex the tube vigorously to dissolve the this compound. If necessary, use a sonicator to aid dissolution.[2][3]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[3]

Cell Viability Assay Using this compound

This protocol provides a general guideline for assessing the effect of this compound on the viability of cancer cell lines using a tetrazolium-based assay (e.g., MTT or MTS). An example of this compound usage is the treatment of NCI-H446 cells with 10 µM this compound for 72 hours, which resulted in suppressed cell viability.[3][6]

Materials:

-

Cancer cell line of interest (e.g., NCI-H446)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: The following day, prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[3][6]

-

Cell Viability Measurement:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan crystals are fully dissolved.

-

For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

In Vitro Kinase Assay for STK33 Inhibition by this compound

This protocol outlines a general procedure to determine the inhibitory activity of this compound against STK33 using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).[7]

Materials:

-

Recombinant active STK33 enzyme

-

Kinase substrate (e.g., Myelin Basic Protein, MBP)

-

Kinase assay buffer

-

ATP

-

This compound serial dilutions

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Luminometer

Procedure:

-

Prepare Kinase Reaction: In a 96-well plate, prepare the kinase reaction mixture containing the kinase buffer, recombinant STK33, and the substrate.

-

Add Inhibitor: Add serial dilutions of this compound or a vehicle control (DMSO) to the wells.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate Reaction and Detect Signal:

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to produce a luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.

References

- 1. selleckchem.com [selleckchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ML 281 (4880) by Tocris, Part of Bio-Techne [bio-techne.com]

- 5. ML 281 | Other Kinases | Tocris Bioscience [tocris.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. promega.es [promega.es]

Application Notes and Protocols for the In Vitro Use of ML281, a Selective STK33 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

ML281 is a potent and selective inhibitor of Serine/Threonine Kinase 33 (STK33).[1] STK33 is a member of the calcium/calmodulin-dependent kinase (CAMK) family and has been implicated in various cellular processes, including those crucial for the survival and proliferation of certain cancer cells. These application notes provide a summary of the in vitro applications of this compound, including its optimal working concentrations and detailed protocols for key experiments.

Data Presentation